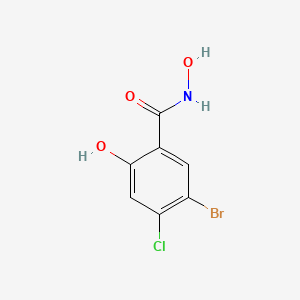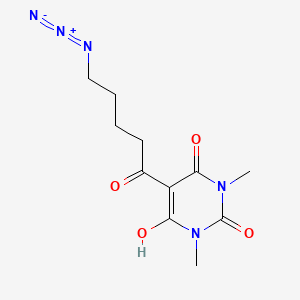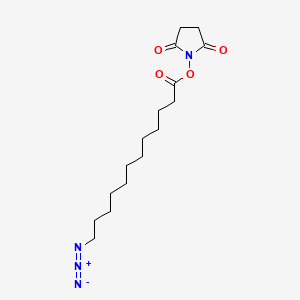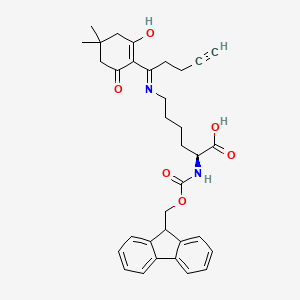
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is a synthetic amino acid derived from the naturally occurring amino acid arginine. It is a versatile molecule that is widely used in the synthesis of peptides, peptidomimetics, and peptidomimetic libraries. It is also used in a variety of scientific research applications, including biochemical, physiological and molecular studies.
Aplicaciones Científicas De Investigación
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH has a variety of scientific research applications. It is commonly used as a building block in the synthesis of peptides and peptidomimetics, and it is also used in the synthesis of peptidomimetic libraries. It is also used in the study of protein-protein interactions, as well as in the study of enzyme-substrate interactions. It is also used in the study of protein folding and stability.
Mecanismo De Acción
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is an amino acid derivative that acts as a substrate for various enzymes. It is an effective substrate for the enzyme arginyltransferase, which catalyzes the transfer of arginine from one molecule to another. It is also an effective substrate for the enzyme peptidyl transferase, which catalyzes the transfer of peptides from one molecule to another.
Biochemical and Physiological Effects
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH has a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme arginyltransferase, which is involved in the transfer of arginine from one molecule to another. It has also been shown to be an effective inhibitor of the enzyme peptidyl transferase, which is involved in the transfer of peptides from one molecule to another. Additionally, it has been shown to have a variety of effects on the structure and stability of proteins, including the stabilization of protein folding and the modulation of protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH in lab experiments offers a number of advantages. It is a versatile molecule that can be used in a variety of synthetic and research applications. Additionally, it is a relatively inexpensive molecule and is readily available from a variety of suppliers. The main limitation of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is its instability in aqueous solutions, which can make it difficult to work with in some lab experiments.
Direcciones Futuras
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH has a number of potential future directions. One potential direction is the development of novel peptide-based drugs that utilize Fmoc-L-Arg(Boc,Bu-NHBoc)-OH as a substrate. Additionally, Fmoc-L-Arg(Boc,Bu-NHBoc)-OH could be used in the development of novel peptidomimetics and peptide libraries. Finally, further research could be conducted to explore the biochemical and physiological effects of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH.
Métodos De Síntesis
The synthesis of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is based on a two-step process. In the first step, the amino acid arginine is reacted with Boc-NHBoc and Fmoc-Cl to form Fmoc-L-Arg(Boc,Bu-NHBoc)-OH. The second step involves the deprotection of the Fmoc group with piperidine and acetic acid. This process yields the desired product in high yields and with good purity.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylcarbamoylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O9/c1-35(2,3)50-32(46)39-20-12-11-19-38-31(45)41-30(42-34(48)51-36(4,5)6)37-21-13-18-28(29(43)44)40-33(47)49-22-27-25-16-9-7-14-23(25)24-15-8-10-17-26(24)27/h7-10,14-17,27-28H,11-13,18-22H2,1-6H3,(H,39,46)(H,40,47)(H,43,44)(H3,37,38,41,42,45,48)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLAYWWVHUHXRB-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














